molecular formula C16H14O3 B14254081 2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione CAS No. 379259-19-5

2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione

Cat. No.: B14254081
CAS No.: 379259-19-5
M. Wt: 254.28 g/mol
InChI Key: WJGMZHSEXLTRPY-UHFFFAOYSA-N
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Description

2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione is a complex organic compound with a unique structure that combines elements of naphthoquinone and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene system, which is then further modified to introduce the furan and naphthoquinone moieties. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic and furan compounds.

Scientific Research Applications

2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. For instance, its quinone moiety can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells through oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,4-naphthoquinone: Shares the naphthoquinone core but lacks the furan moiety.

    2,3-Dihydrofuran: Contains the furan ring but lacks the naphthoquinone structure.

    1,4-Naphthoquinone: Similar quinone structure but without the methyl and prop-1-en-1-yl substituents.

Uniqueness

2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione is unique due to its combined naphthoquinone and furan structures, which confer distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

379259-19-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

2-methyl-2-prop-1-enyl-3H-benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C16H14O3/c1-3-8-16(2)9-12-13(17)10-6-4-5-7-11(10)14(18)15(12)19-16/h3-8H,9H2,1-2H3

InChI Key

WJGMZHSEXLTRPY-UHFFFAOYSA-N

Canonical SMILES

CC=CC1(CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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